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molecular formula C12H13N B8692587 1-Benzylcyclobutane-1-carbonitrile

1-Benzylcyclobutane-1-carbonitrile

Cat. No. B8692587
M. Wt: 171.24 g/mol
InChI Key: SCVICJUWBCZFDM-UHFFFAOYSA-N
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Patent
US05387709

Procedure details

To a solution under a flow of nitrogen and maintained at -30° C., of 82.3 ml (583 mmoles) of N,N-diisopropylamine in 600 ml of dried tetrahydrofuran, there is poured dropwise 364.4 ml (583 mmoles) of a 1.6M solution in hexane of n-butyllithium, then 83.4 ml of 1,3-dimethylimidazolidinone. The mixture is stirred 1/4 hour at -60° C. before cooling to -75° C. to add dropwise a mixture of 43.5 g (530 mmoles) of the compound prepared in example 27a and 500 ml of dried tetrahydrofuran. The mixture is stirred 1 hour at -75° C. and 67.1 g (530 mmoles) of benzyl chloride are added dropwise. The mixture is stirred 1 hour at -75° C. before pouring the reaction mixture over a ice-concentrated HCl mixture. The mixture is extracted with ether, and is washed with water until neutrality, before drying it over Na2SO4. After removing of the solvent under reduced pressure and distillation of the residue there is obtained 68.1 g (yield=75.9%) of a colorless liquid. which crystallizes at about -20° C. b.p.15 =140° C. (b.P.0.1 =118° according to Mousseron M., Jacquier R. and Fraisse R., Compt. Rend. Acad. Sci., Paris (1955), 241, 602-4).
Quantity
82.3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
83.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
43.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
67.1 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
75.9%

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.CN1[CH2:18][CH2:17][N:16](C)C1=O.[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCCC1.CCCCCC>[C:22]1([CH2:21][C:18]2([C:17]#[N:16])[CH2:6][CH2:5][CH2:7]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
82.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
83.4 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Four
Name
compound
Quantity
43.5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
67.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 1/4 hour at -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to -75° C.
ADDITION
Type
ADDITION
Details
to add dropwise
STIRRING
Type
STIRRING
Details
The mixture is stirred 1 hour at -75° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred 1 hour at -75° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
is washed with water until neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying it over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing of the solvent under reduced pressure and distillation of the residue there

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 68.1 g
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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